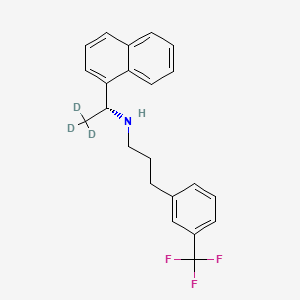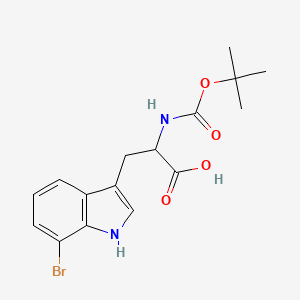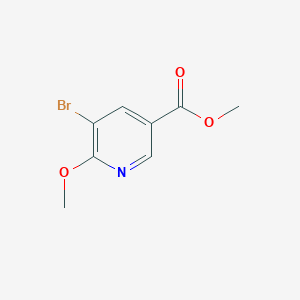![molecular formula C7H6BrF3N2 B1463575 Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]- CAS No. 312303-71-2](/img/structure/B1463575.png)
Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-
Vue d'ensemble
Description
Synthesis Analysis
This compound participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . It may also be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone .
Molecular Structure Analysis
The molecular formula of this compound is C7H6BrF3N2 . The InChI code is 1S/C7H6BrF3N2.ClH/c8-4-1-2-6 (13-12)5 (3-4)7 (9,10)11;/h1-3,13H,12H2;1H .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 291.5 . The compound is stored under nitrogen at a temperature of 4°C .
Applications De Recherche Scientifique
1. Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridines, which share some structural similarities with “Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
- Methods of Application : The exact methods of application are not specified in the source, but it is mentioned that the number of chlorine atoms introduced to the pyridine ring can be controlled by a simultaneous vapor-phase reaction .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
2. Cancer Research
- Application Summary : Trifluoromethylated phenyl, 1,2,4-triazole, and 2-hydrazinylpyrazine are three main moieties in selinexor , a drug used in cancer research. These moieties share some structural similarities with “Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-”.
- Results or Outcomes : Selinexor was shown to be highly cytotoxic in several myeloid leukemia cell lines, having IC50 values less than 0.5 mM . Furthermore, synergistic anticancer activity was observed when selinexor was used in conjunction with other drugs .
3. Chemical Synthesis
- Application Summary : “(4-Bromo-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 221092-41-7 . It is used in the synthesis of various other compounds .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .
4. Chemical Synthesis
- Application Summary : “(4-Bromo-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 221092-41-7 . It is used in the synthesis of various other compounds .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-3,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLDQVFQOXGKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]- | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride](/img/structure/B1463492.png)
![2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride](/img/structure/B1463493.png)
![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1463495.png)
![(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride](/img/structure/B1463500.png)
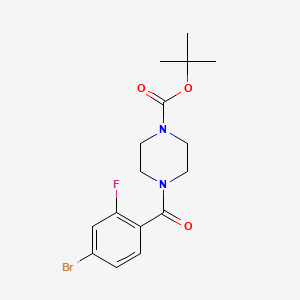
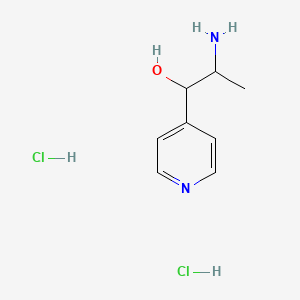
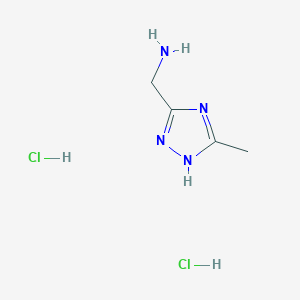
![Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1463505.png)
![methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1463506.png)
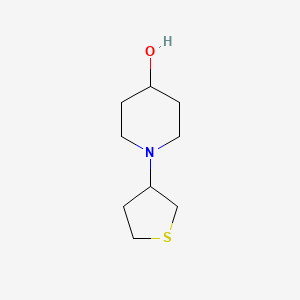
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1463511.png)
